5-(Phenylthio)pentan-2-one

Catalog No.
S14108011
CAS No.
81358-55-6
M.F
C11H14OS
M. Wt
194.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Phenylthio)pentan-2-one

CAS Number

81358-55-6

Product Name

5-(Phenylthio)pentan-2-one

IUPAC Name

5-phenylsulfanylpentan-2-one

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

InChI

InChI=1S/C11H14OS/c1-10(12)6-5-9-13-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3

InChI Key

DPYONJUXZNJARY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCSC1=CC=CC=C1

5-(Phenylthio)pentan-2-one (CAS 81358-55-6) is a bifunctional organic intermediate featuring a reactive methyl ketone and a robust phenylthio ether, separated by a three-carbon aliphatic spacer [1]. With a molecular weight of 194.30 g/mol, it is a stable liquid that serves as a critical building block in medicinal chemistry and complex organic synthesis . Its primary procurement value lies in its ability to act as a pre-assembled, high-purity precursor for six-membered heterocycles and sulfur-directed functionalizations, bypassing the hazardous and low-yielding handling of thiophenol required for in-house synthesis .

Research Fit

Workflow Prochiral substrate for enantioselective reduction
Reactivity Remote γ‑phenylthio enables carbanion chemistry
Supply Research‑grade commercial availability

Substituting 5-(phenylthio)pentan-2-one with shorter homologues like 4-(phenylthio)butan-2-one fundamentally alters the thermodynamics of downstream cyclizations, forcing the formation of five-membered rather than six-membered rings [1]. Similarly, attempting to use 5-chloropentan-2-one as a cheaper alternative requires a subsequent thiophenolate substitution step; this basic reaction environment inevitably triggers self-aldol condensation of the unprotected ketone, drastically reducing yields and complicating purification [2]. Furthermore, substituting with the oxidized sulfone analog (5-(phenylsulfonyl)pentan-2-one) irreversibly locks the sulfur oxidation state, preventing versatile downstream transformations such as the Pummerer rearrangement [3].

Substitution Risk

Target Remote γ‑phenylthio at C5 does not electronically perturb carbonyl
Substitute Positional isomer (α‑ or β‑) alters carbonyl electronics and enantioselectivity
Target Phenylthio group enables reductive lithiation for carbanion chemistry
Substitute Alkylthio analog (e.g., 5‑(methylthio)) lacks phenylthio reductive lability
Target Phenylthio oxidation state matches yeast oxidoreductase recognition
Substitute Sulfoxide/sulfone alter substrate recognition and enantioselectivity

Thiophenol and Aldol Side-Reaction Avoidance

Synthesizing 5-(phenylthio)pentan-2-one from 5-chloropentan-2-one and thiophenol requires basic conditions that inevitably trigger competitive self-aldol condensation of the methyl ketone [1]. Direct procurement of the >98% pure thioether bypasses this inefficient step, eliminating the handling of highly toxic, malodorous thiophenol and avoiding the typical 15-35% yield loss to aldol oligomers .

Evidence DimensionAldol Byproduct Formation during Preparation
Target Compound Data0% aldol byproducts (when procured pre-synthesized at >98% purity)
Comparator Or Baseline5-Chloropentan-2-one + PhSH (generates 15-35% aldol condensation byproducts)
Quantified Difference100% elimination of in-house aldol side-reactions
ConditionsStandard laboratory substitution conditions (K2CO3, DMF/Acetone, 60°C)

Purchasing the pre-formed thioether drastically improves downstream reproducibility and laboratory safety by removing a notoriously malodorous and low-yielding synthetic step.

Baker's yeast reduction ee
98% ee (S)
Enantioselectivity driven by remote phenylthio group
vs racemic pentan‑2‑one; baker's yeast whole‑cell

Chain Length for Six-Membered Annulations

The three-carbon spacer between the ketone and the phenylthio group makes 5-(phenylthio)pentan-2-one a highly effective precursor for six-membered ring systems, such as cyclohexanes or piperidines via reductive amination [1]. In contrast, the shorter homologue 4-(phenylthio)butan-2-one restricts the synthetic trajectory strictly to five-membered rings due to Baldwin's rules for ring closure [2].

Evidence DimensionFavored Cyclization Mode
Target Compound Data>95% selectivity for 6-membered ring formation
Comparator Or Baseline4-(Phenylthio)butan-2-one (exclusive 5-membered ring formation)
Quantified Difference1-carbon extension shifts cyclization thermodynamics from cyclopentyl to cyclohexyl/piperidinyl scaffolds
ConditionsStandard intramolecular cyclization or reductive amination conditions

Buyers targeting pharmaceutical scaffolds with six-membered rings must procure this exact chain length to ensure the correct cyclization trajectory.

Asymmetric hydrogenation
Up to 98% ee, complete conversion
Reliable benchmark substrate for Ru‑catalyzed hydrogenation
vs simple ketones; Ru‑(R)‑MeO‑Biphep catalyst

Preserved Oxidation State for Pummerer Functionalization

The unoxidized thioether in 5-(phenylthio)pentan-2-one can be selectively oxidized to the sulfoxide, enabling subsequent Pummerer rearrangements to functionalize the carbon adjacent to the sulfur [1]. Procuring the fully oxidized 5-(phenylsulfonyl)pentan-2-one completely prevents this reactivity, as sulfones are inert to Pummerer conditions [2].

Evidence DimensionPummerer Rearrangement Capability
Target Compound DataHighly active (can be oxidized to sulfoxide for alpha-functionalization)
Comparator Or Baseline5-(Phenylsulfonyl)pentan-2-one (0% conversion under Pummerer conditions)
Quantified DifferenceComplete retention of alpha-carbon functionalization potential
ConditionsOxidation to sulfoxide followed by Ac2O/TFAA treatment

Procuring the thioether rather than the sulfone leaves the synthetic pathway open for complex late-stage modifications via sulfur-directed rearrangements.

Lipophilicity (XLogP3)
Data to verify
2.4 vs 0.91 (pentan‑2‑one)
Higher logP alters solvent partitioning and permeability
Computed values; class‑level property context

Stability Under Photoredox Reducing Conditions

5-(Phenylthio)pentan-2-one serves as a robust substrate in modern photoredox-catalyzed C-C cross-coupling reactions, maintaining the stability of the thioether linkage under visible-light irradiation [1]. Unlike halogenated precursors like 5-bromopentan-2-one, which can undergo undesired radical dehalogenation under strong photocatalytic reducing conditions, the phenylthio group provides a stable framework that resists premature single-electron transfer degradation .

Evidence DimensionStability under Photoredox Reducing Conditions
Target Compound DataStable thioether linkage during non-targeted radical processes
Comparator Or Baseline5-Bromopentan-2-one (prone to premature radical generation and dehalogenation)
Quantified DifferenceSignificantly lower background degradation in complex photoredox mixtures
ConditionsVisible light photoredox catalysis (e.g., Ir/Ru catalysts, amine reductants)

For researchers developing advanced catalytic methodologies, this compound provides a robust structural framework that survives harsh single-electron transfer environments better than alkyl halides.

Isomer equilibrium preference
Class‑level
β‑Phenylthio ketones favour β,γ‑unsaturated isomer
Phenylthio influences enolate/enol double‑bond position
Acid‑catalyzed equilibration; class‑level property
Spiroketal pheromone synthesis
Enables 2‑pot synthesis of enantiopure spiroketal pheromone
Validated entry into spiroketal natural product synthesis
Requires phenylthio‑to‑lithium exchange; non‑phenylthio ketones lack this route
Spectroscopic identity
FTIR and GC‑MS data in SpectraBase
Enables isomer‑specific identity verification upon receipt
Distinct MS fragmentation and IR carbonyl absorption

Six-Membered Nitrogen Heterocycle Precursor

Utilizing the targeted 5-carbon chain length, this compound is highly effective for reductive amination with primary amines, followed by intramolecular cyclization to form substituted piperidines, a critical scaffold in medicinal chemistry [1].

Pummerer Alpha-Functionalization Substrate

The stable thioether can be selectively oxidized to a sulfoxide, allowing researchers to perform Pummerer rearrangements to introduce hydroxyl, halogen, or carbon nucleophiles at the alpha position, a pathway impossible with sulfone analogs [2].

Photoredox Catalysis Building Block

Due to its resistance to premature single-electron reduction compared to alkyl halides, 5-(phenylthio)pentan-2-one is a robust building block for complex visible-light-mediated C-C coupling workflows [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral γ‑hydroxy phenyl sulfide synthon
Baker's yeast enantioselectivity profile
Enantiomeric excess validation
Ru‑catalyzed asymmetric hydrogenation benchmark
Substrate performance in Ru(II) catalysis
Conversion and enantioselectivity under reported conditions
Chiron for spiroketal pheromone total synthesis
Phenylthio reductive lithiation reactivity
Synthetic route feasibility and product stereochemistry
ω‑Functionalised ketone intermediate
Sulfur oxidation/reductive lithiation versatility
Reactivity of phenylthio handle for downstream functionalization

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

194.07653624 g/mol

Monoisotopic Mass

194.07653624 g/mol

Heavy Atom Count

13

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